molecular formula C5H5FN2O B15290577 2-(Aminooxy)-6-fluoropyridine

2-(Aminooxy)-6-fluoropyridine

Cat. No.: B15290577
M. Wt: 128.10 g/mol
InChI Key: KHFUMBXIMNQYFE-UHFFFAOYSA-N
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Description

2-(Aminooxy)-6-fluoropyridine: is a chemical compound that features both an aminooxy group and a fluorine atom attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-6-fluoropyridine typically involves the introduction of the aminooxy group and the fluorine atom onto the pyridine ring. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-chloro-6-fluoropyridine, is reacted with hydroxylamine to introduce the aminooxy group. The reaction is usually carried out in an aqueous medium and may require a catalyst such as aniline or phenylenediamine derivatives to accelerate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)-6-fluoropyridine can undergo various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or hydroxylamines.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminooxy group may yield nitroso or nitro derivatives, while reduction can produce amines or hydroxylamines.

Mechanism of Action

The mechanism of action of 2-(Aminooxy)-6-fluoropyridine involves its interaction with various molecular targets. The aminooxy group can form stable oxime bonds with carbonyl-containing compounds, making it useful in bioconjugation and labeling techniques . Additionally, the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminooxy)-pyridine: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

    6-Fluoropyridine: Lacks the aminooxy group, limiting its applications in bioconjugation.

    2-(Aminooxy)-6-chloropyridine: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and stability.

Uniqueness

2-(Aminooxy)-6-fluoropyridine is unique due to the presence of both the aminooxy group and the fluorine atom. This combination enhances its reactivity and stability, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C5H5FN2O

Molecular Weight

128.10 g/mol

IUPAC Name

O-(6-fluoropyridin-2-yl)hydroxylamine

InChI

InChI=1S/C5H5FN2O/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2

InChI Key

KHFUMBXIMNQYFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)F)ON

Origin of Product

United States

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